1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
1-(2-Chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that features a triazolopyrimidine core, a piperazine moiety, and various functional groups such as sulfonyl and halogen-substituted aryl groups. This structural variety endows it with unique chemical and biological properties, making it a candidate for diverse scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, one typically starts with the preparation of the triazolopyrimidine core. This can be accomplished via the condensation of appropriate aminopyrimidine and azide precursors under reflux conditions. The reaction usually takes place in solvents such as dimethylformamide or dimethyl sulfoxide, and the use of a base like potassium carbonate or sodium hydride aids in deprotonation.
Next, the piperazine moiety is introduced through nucleophilic substitution, where 1-bromo-2-chlorobenzenesulfonyl chloride reacts with piperazine in the presence of a base like triethylamine
Industrial Production Methods
In industrial settings, the process is scaled up by optimizing parameters such as temperature, solvent volumes, and reaction times to maximize yield and purity. Continuous-flow reactors and automated processes can enhance efficiency and reduce human error. Typical industrial conditions involve rigorous control of moisture and temperature to prevent hydrolysis and degradation of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce further functionalities.
Reduction: : It can undergo reduction using agents such as lithium aluminum hydride or sodium borohydride, particularly at the sulfonyl group.
Substitution: : Nucleophilic substitution reactions can occur at the halogen sites on the aromatic rings, facilitated by bases like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Reagents like palladium on carbon (Pd/C), sodium hydroxide (NaOH), and various organic solvents (ethanol, dichloromethane) are frequently used under controlled conditions (temperature, inert atmosphere) to drive these reactions.
Major Products Formed
Products from these reactions vary, but typically include derivatives with altered electronic or steric properties, such as desulfonylated compounds or halogen-substituted analogues.
Scientific Research Applications
This compound finds application in a myriad of research fields:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules, contributing to the study of reaction mechanisms and catalyst development.
Biology: : Its derivatives are explored for their potential as enzyme inhibitors or receptor modulators, making it valuable in pharmacological research.
Medicine: : Initial studies suggest it could be useful in developing therapeutics for treating neurological disorders or cancers due to its ability to interact with specific molecular targets.
Industry: : In material science, it can be used as a building block for creating novel polymers with enhanced properties like thermal stability or conductivity.
Mechanism of Action
1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine interacts with biological macromolecules primarily through hydrogen bonding, hydrophobic interactions, and π-π stacking. It targets specific enzymes or receptors, altering their activity by binding to their active sites. This binding can either inhibit or activate the molecular pathway involved, leading to downstream biological effects such as cell cycle arrest in cancer cells or modulation of neurotransmitter release in neurons.
Comparison with Similar Compounds
Similar compounds include:
1-(2-chlorobenzenesulfonyl)-4-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine
4-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinecarboxylate
1-(2-chlorobenzenesulfonyl)-4-(6-aminopyrimidin-4-yl)piperazine
Compared to these, 1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is unique due to its fluorine substitution on the phenyl ring, which can significantly influence its electronic properties, reactivity, and biological activity, often leading to enhanced potency or selectivity in its applications.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN7O2S/c21-16-6-1-2-7-17(16)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)15-5-3-4-14(22)12-15/h1-7,12-13H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBYLLWBDXTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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